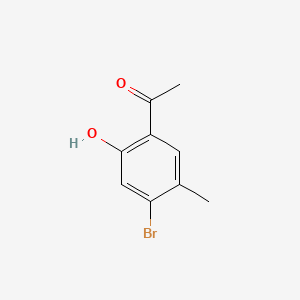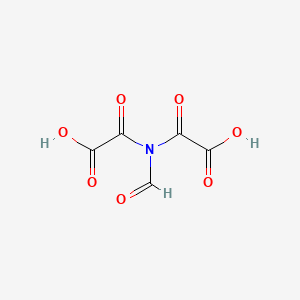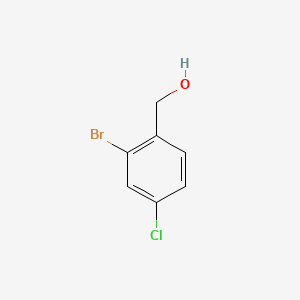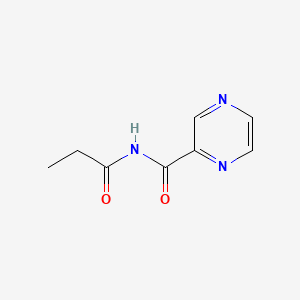
1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone
Vue d'ensemble
Description
1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone is a chemical compound with the CAS Number: 50342-17-1. It has a molecular weight of 229.07 and its IUPAC name is 1-(4-bromo-2-hydroxy-5-methylphenyl)ethanone .
Molecular Structure Analysis
The molecular structure of 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone is represented by the formula C9H9BrO2 . The InChI code for this compound is 1S/C9H9BrO2/c1-5-3-7(6(2)11)9(12)4-8(5)10/h3-4,12H,1-2H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a density of 1.508g/cm3 . The boiling point and melting point are not specified in the search results .Applications De Recherche Scientifique
Molecular Docking and ADMET Studies
Ethanone 1-(2-hydroxy-5-methyl phenyl) has been identified in various plants and studied for its anti-microbial properties. It exhibits significant binding efficacy with proteins in Staphylococcus aureus and has been found to conform to Lipinski’s rule of five, indicating favorable drug-like properties. This compound shows promise in the development of antimicrobial agents (Medicharla, S. B. V., & Aiswariya, 2022).
Synthesis Improvement
Research has focused on improving the synthetic process of similar compounds. For instance, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate in various compounds, has been improved for higher yield and purity, suggesting its importance in pharmaceutical manufacturing (Li Yu-feng, 2013).
Antimicrobial Evaluation
The compound 2-(4-Methylphenyl)-2-oxoethyl isonicotinate, synthesized using a related bromo-ethanone, has been studied for its antimicrobial properties. This highlights the potential of bromo-ethanones in developing new antimicrobial agents (S. Viveka et al., 2013).
Copper Extraction
1-(2′-Hydroxy-5′-methylphenyl)-1-ethanone oximes, similar in structure to the compound , have been used in copper extraction from acidic solutions. This demonstrates its potential application in industrial processes, particularly in metallurgy (E. Krzyżanowska et al., 1989).
Novel Derivatives Synthesis
Innovative derivatives of bromo-ethanones, like 4-(3-bromo-2-hydroxy-5-methylphenyl)-1,3-dithiol-2-ylidene, have been synthesized, demonstrating the versatility of bromo-ethanones in creating new chemical entities (I. Gorodea et al., 2017).
Platelet Aggregation Inhibition
Compounds like Paeonol and its analogues, which include substituted 1-(2-hydroxy-phenyl)ethanones, have been synthesized and evaluated for their ability to inhibit platelet aggregation. This suggests potential therapeutic applications in cardiovascular diseases (K. G. Akamanchi et al., 1999).
Thermal and Electrical Properties
Schiff base methacrylate polymers containing imine bonding, synthesized from compounds like 1-{4-[(5-bromo-2-hydroxybenzyliden)amino]phenyl}ethanone, have been studied for their thermal behavior, electrical properties, and antimicrobial activities. This indicates the compound’s potential in advanced material science (Adnan Solmaz et al., 2021).
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Relevant Papers The search results did not provide specific peer-reviewed papers related to 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone .
Propriétés
IUPAC Name |
1-(4-bromo-2-hydroxy-5-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-5-3-7(6(2)11)9(12)4-8(5)10/h3-4,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQABGQSVOUODJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654790 | |
| Record name | 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50342-17-1 | |
| Record name | 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B583060.png)
![2H-Azeto[1,2-a][1,3]dioxolo[4,5-c]pyrrole](/img/structure/B583062.png)
![3-Methylhexahydro-1H-pyrrolo[1,2-c]imidazole](/img/structure/B583064.png)